S-(+)-Arundic Acid
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Overview
Description
(2S)-2-Propyloctanoic Acid is an organic compound with the molecular formula C11H22O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the carboxylic acid family, characterized by the presence of a carboxyl group (-COOH). The (2S) configuration indicates the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Propyloctanoic Acid typically involves the use of enantioselective catalysts to ensure the correct (2S) configuration. One common method is the asymmetric hydrogenation of prochiral ketones using chiral catalysts. Another approach involves the use of chiral auxiliaries in the alkylation of esters, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods: Industrial production often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of renewable feedstocks and green chemistry principles is also gaining traction to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Propyloctanoic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted carboxylic acids.
Scientific Research Applications
(2S)-2-Propyloctanoic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Propyloctanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into enzyme active sites or receptor binding pockets with high specificity, influencing biochemical pathways. The exact pathways and targets depend on the context of its application, whether in metabolic studies or therapeutic research.
Comparison with Similar Compounds
(2R)-2-Propyloctanoic Acid: The enantiomer of (2S)-2-Propyloctanoic Acid, with different spatial arrangement and potentially different biological activity.
2-Methylhexanoic Acid: A structurally similar carboxylic acid with a different alkyl chain length.
2-Ethylhexanoic Acid: Another carboxylic acid with a branched alkyl chain.
Uniqueness: (2S)-2-Propyloctanoic Acid’s uniqueness lies in its specific (2S) configuration, which imparts distinct chemical and biological properties. This configuration can significantly influence its reactivity, interaction with biological molecules, and overall functionality in various applications.
Properties
IUPAC Name |
(2S)-2-propyloctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431147 |
Source
|
Record name | (2S)-2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
807363-10-6 |
Source
|
Record name | (2S)-2-Propyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the most successful strategies for synthesizing enantiopure (S)-Arundic acid?
A1: Current research highlights two main strategies for obtaining enantiomerically pure (S)-Arundic acid:
Q2: Has there been any research exploring alternative sustainable synthesis pathways for (S)-Arundic acid?
A3: Yes, recent studies have investigated nickel-electrocatalyzed reductive carboxylation as a sustainable route to enantioenriched propargylic carboxylic acids, including (S)-Arundic acid. This method utilizes CO2 as a C1 source, offering a greener alternative to traditional methods reliant on organometallic reagents. [] Further details on this method and its application in synthesizing (S)-Arundic acid can be found in the following research paper: [].
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